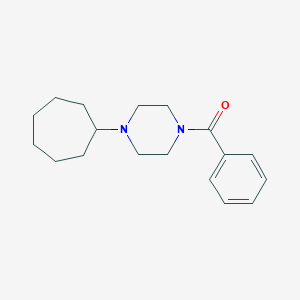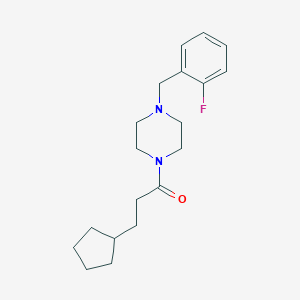![molecular formula C16H23FN2O B247585 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves its interaction with the sigma-1 receptor, leading to modulation of various cellular processes. This compound has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antidepressant effects, analgesia, and antitumor effects. This compound has been shown to increase the expression of neurotrophic factors, including BDNF, which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes. This compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of this receptor. This compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine. One area of research is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes, including calcium signaling and neurotrophic factor expression. Finally, future studies are needed to determine the potential of this compound as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Synthesis Methods
The synthesis of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves the reaction of 4-morpholinecarboxaldehyde with 2-fluorobenzylpiperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
Scientific Research Applications
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in various areas of scientific research. In the field of neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been shown to modulate sigma-1 receptor activity, leading to various physiological effects, including neuroprotection, antidepressant effects, and analgesia.
In pharmacology, this compound has been studied for its potential use as a drug candidate for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and it has been suggested that this compound may have potential as a therapeutic agent for these diseases. In cancer research, this compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C16H23FN2O |
|---|---|
Molecular Weight |
278.36 g/mol |
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23FN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
InChI Key |
FHYJAMNWOCGGBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)





![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)




![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)
